molecular formula C23H24O3 B14553944 1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene CAS No. 61654-82-8

1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene

Cat. No.: B14553944
CAS No.: 61654-82-8
M. Wt: 348.4 g/mol
InChI Key: CKFCASJBECCKMG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene is an organic compound with a complex structure that includes benzyloxy, methoxy, and phenylpropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxy and methoxy-substituted benzene derivatives with phenylpropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-methoxy-4-(1-phenylethoxy)benzene
  • 1-(Benzyloxy)-2-methoxy-4-(1-phenylbutoxy)benzene
  • 1-(Benzyloxy)-2-methoxy-4-(1-phenylmethoxy)benzene

Uniqueness

1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

61654-82-8

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-methoxy-1-phenylmethoxy-4-(1-phenylpropoxy)benzene

InChI

InChI=1S/C23H24O3/c1-3-21(19-12-8-5-9-13-19)26-20-14-15-22(23(16-20)24-2)25-17-18-10-6-4-7-11-18/h4-16,21H,3,17H2,1-2H3

InChI Key

CKFCASJBECCKMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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